Methyl 3-amino-6-chloro-4-methylpicolinate
Description
Methyl 3-amino-6-chloro-4-methylpicolinate is a picolinate ester derivative featuring a pyridine ring substituted with an amino group at position 3, a chlorine atom at position 6, and a methyl group at position 4. The compound’s molecular formula is C₈H₉ClN₂O₂, with a calculated molecular weight of 200.64 g/mol. Its reactivity is influenced by the electron-donating amino group and steric effects from the methyl substituent, making it a candidate for further functionalization in synthesis.
Properties
Molecular Formula |
C8H9ClN2O2 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
methyl 3-amino-6-chloro-4-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H9ClN2O2/c1-4-3-5(9)11-7(6(4)10)8(12)13-2/h3H,10H2,1-2H3 |
InChI Key |
CXHVARPHUYSNFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1N)C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-6-chloro-4-methylpicolinate typically involves the following steps:
Chlorination: The starting material, 4-methylpicolinic acid, is chlorinated using thionyl chloride (SOCl2) to introduce the chlorine atom at the 6-position.
Amination: The chlorinated intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 3-position.
Esterification: Finally, the carboxylic acid group is esterified using methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-6-chloro-4-methylpicolinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorine atom can be reduced to form dechlorinated products.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium alkoxides.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Dechlorinated derivatives.
Substitution: Hydroxyl or alkoxy-substituted derivatives.
Scientific Research Applications
Methyl 3-amino-6-chloro-4-methylpicolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 3-amino-6-chloro-4-methylpicolinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Methyl 3-amino-6-chloro-4-methylpicolinate with key analogs, highlighting substituent variations and their implications:
Reactivity and Solubility
- Amino Group Influence: The 3-amino group in the target compound facilitates nucleophilic reactions, such as acylation or diazotization, contrasting with non-amino analogs like Methyl 6-chloro-4-methylpicolinate .
- Steric Effects: The 4-methyl group may reduce solubility in polar solvents compared to smaller substituents (e.g., Methyl 4-amino-3,6-dichloropicolinate) but improves stability .
Agrochemical Relevance
The amino group could enable derivatization into bioactive molecules, such as growth regulators or fungicides.
Physicochemical Properties
- Solubility: Likely moderate solubility in polar aprotic solvents (e.g., 1,4-dioxane) based on Methyl 4-amino-3,5,6-trichloropicolinate’s behavior .
- Stability : The methyl group at position 4 may enhance thermal stability compared to unmethylated analogs.
Biological Activity
Methyl 3-amino-6-chloro-4-methylpicolinate is a compound of increasing interest in medicinal chemistry and agricultural sciences due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Structural Overview
This compound features a picolinate core with an amino group and a chlorine atom at specific positions. The molecular formula is C8H9ClN2O2, and its structure can be represented as follows:
This compound belongs to the class of picolinic acid derivatives, which are known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may modulate enzyme activities critical for cellular functions, potentially influencing processes such as:
- DNA replication
- Protein synthesis
- Cell signaling pathways
These interactions may lead to various therapeutic effects, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies using agar well diffusion methods have shown its effectiveness against several Gram-positive and Gram-negative bacterial strains. The compound's mechanism likely involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. Studies have demonstrated that the compound can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways.
Case Study: In Vitro Evaluation of Anticancer Activity
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability (approximately 60% at a concentration of 50 µM). The underlying mechanism appears to involve the modulation of cell cycle progression and apoptosis induction.
Binding Affinity Studies
Recent research has focused on elucidating the binding affinities of this compound with various enzymes. Molecular docking studies suggest that the compound binds effectively to target enzymes involved in metabolic pathways, potentially enhancing its therapeutic efficacy.
Comparative Analysis with Similar Compounds
A comparative study highlighted the structural similarities between this compound and other picolinic acid derivatives. The following table summarizes the similarity indices based on structural analysis:
| Compound Name | Similarity Index |
|---|---|
| Methyl 4-amino-3,6-dichloropicolinate | 0.77 |
| Methyl 6-chloro-4-methylpicolinate | 0.74 |
| Dimethyl 3-chloropyridine-2,5-dicarboxylate | 0.74 |
These findings indicate that this compound may possess enhanced biological activity compared to its analogs due to its unique substitution pattern.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
